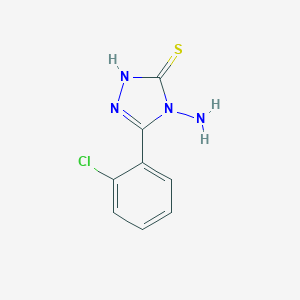

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

描述

Historical Development of 1,2,4-Triazole Scaffold in Medicinal Chemistry

The foundation of 1,2,4-triazole chemistry traces back to the pioneering work of Bladin in 1885, who first synthesized and named the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. The early synthetic procedures, including the reaction of formamide with formylhydrazine, initially produced low yields of 1,2,4-triazole, but subsequent development of condensation reactions between formamide and hydrazine sulfate achieved average yields. The breakthrough discovery of antifungal activities in azole derivatives in 1944 marked a pivotal moment in triazole medicinal chemistry, leading to the invention of clinically significant compounds such as fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These developments established the 1,2,4-triazole nucleus as one of the most important privileged scaffolds in pharmaceutical research.

The evolution of triazole chemistry accelerated significantly with the establishment of facile and convenient synthetic techniques, particularly the Einhorn-Brunner reaction and the Pellizzari reaction for preparing 1,2,4-triazoles. The mechanism of antifungal action became well-established through extensive research, demonstrating that triazole-type ring structures coordinate with the heme iron of the cytochrome P450-dependent enzyme CYP 51, effectively inhibiting ergosterol synthesis and blocking fungal cell membrane integrity. This mechanistic understanding provided the foundation for rational drug design approaches that continue to guide contemporary medicinal chemistry efforts. The introduction of thiol-containing triazole derivatives represented a significant advancement, as the sulfur-containing heterocycles demonstrated enhanced biological activities and expanded synthetic possibilities for hybrid molecule development.

Significance in Contemporary Research

Contemporary research has established this compound as a compound of exceptional significance in modern pharmaceutical development. The compound, with its molecular formula C₈H₇ClN₄S and molecular weight of 226.69 grams per mole, represents a sophisticated evolution of the basic triazole scaffold. Current investigations demonstrate that this specific structural arrangement provides multiple interaction sites for biological targets, making it an invaluable building block for medicinal chemists. The presence of the 2-chlorophenyl group introduces specific electronic and steric properties that enhance binding affinity and selectivity for various enzyme targets, while the amino group at position 4 provides additional hydrogen bonding capabilities.

The thiol functionality at position 3 serves as a crucial reactive center for further chemical modifications, enabling the synthesis of diverse hybrid molecules with enhanced biological activities. Recent studies have demonstrated that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit promising antimicrobial activities, with the chlorophenyl substitution pattern showing particular efficacy against both bacterial and fungal pathogens. The compound's versatility extends beyond antimicrobial applications, as research has revealed its potential in anticancer drug development, where triazole-3-thiol derivatives have shown moderate cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. The systematic investigation of structure-activity relationships has revealed that the specific positioning of functional groups in this compound optimizes its interaction with biological targets while maintaining favorable pharmacokinetic properties.

Current Research Landscape and Emerging Trends

The current research landscape surrounding this compound reflects a dynamic and rapidly expanding field of investigation. Market analysis indicates that the global 1,2,4-triazole market was valued at 1.12 billion United States dollars in 2024 and is projected to reach 1.89 billion United States dollars by 2033, growing at a compound annual growth rate of 6.45 percent. This substantial growth is driven by increasing demand across pharmaceutical, agricultural, and industrial applications, with artificial intelligence automation significantly enhancing research and development activities. The integration of artificial intelligence-driven systems has enabled more precise control of reaction conditions and optimization of synthetic processes, leading to improved yields and reduced production costs.

Recent developments in the field demonstrate a strong focus on hybrid molecule synthesis, where this compound serves as a key intermediate for creating novel therapeutic agents. Contemporary research has revealed that condensation reactions with different aldehydes bearing aromatic and heterocyclic moieties can produce target hydrazones with enhanced biological activities. The emergence of pharmacophore modeling and virtual screening approaches has accelerated the discovery of potential triazole derivatives as enzyme inhibitors, particularly in the development of aromatase inhibitors for breast cancer treatment. Current investigations emphasize the development of novel, safer, and more potent agents while overcoming resistance problems associated with existing drugs, positioning compounds like this compound at the forefront of next-generation pharmaceutical development.

Pharmacophoric Features of the 1,2,4-Triazole-3-thiol Scaffold

The pharmacophoric features of the 1,2,4-triazole-3-thiol scaffold in this compound represent a sophisticated arrangement of functional elements that collectively contribute to its exceptional biological activity profile. The 1,2,4-triazole nucleus functions as a stable metabolic framework that acts as an important pharmacophore by interacting at the active sites of receptors as both hydrogen bond acceptor and donor. The polar nature of the triazole nucleus significantly increases ligand solubility and enhances the pharmacological profile of resulting drug candidates. The three nitrogen atoms within the five-membered ring provide multiple coordination sites for metal ions and enzyme active sites, enabling diverse molecular interactions that are essential for biological activity.

The thiol group at position 3 serves as a critical pharmacophoric element, providing both nucleophilic reactivity and metal coordination capabilities that are essential for enzyme inhibition mechanisms. Research has demonstrated that the thiol functionality can form covalent bonds with cysteine residues in target proteins, leading to irreversible enzyme inhibition in certain biological pathways. The amino group at position 4 contributes to the pharmacophoric profile by serving as a hydrogen bond donor and providing additional sites for molecular recognition. The 2-chlorophenyl substituent at position 5 introduces specific electronic effects through the electron-withdrawing nature of the chlorine atom, which modulates the electron density distribution throughout the molecule and influences binding affinity to biological targets.

Table 1: Pharmacophoric Elements of this compound

| Structural Element | Position | Pharmacophoric Function | Biological Significance |

|---|---|---|---|

| 1,2,4-Triazole Ring | Core Structure | Hydrogen bond acceptor/donor | Metabolic stability, receptor binding |

| Thiol Group | Position 3 | Nucleophilic center, metal coordination | Enzyme inhibition, covalent binding |

| Amino Group | Position 4 | Hydrogen bond donor | Molecular recognition, binding affinity |

| 2-Chlorophenyl Group | Position 5 | Electronic modulation | Binding selectivity, potency enhancement |

| Nitrogen Atoms | Positions 1,2,4 | Metal coordination sites | Enzyme active site interaction |

The comprehensive analysis of these pharmacophoric features reveals that this compound possesses an optimal combination of functional groups that enable multiple modes of biological interaction. The spatial arrangement of these elements creates a three-dimensional pharmacophore that can adapt to various enzyme active sites while maintaining high binding affinity and selectivity. Current research continues to explore how modifications to these pharmacophoric elements can further enhance biological activity and expand the therapeutic applications of this privileged scaffold.

属性

IUPAC Name |

4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHRECYVKFDKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927616 | |

| Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-02-2 | |

| Record name | 4-Amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13229-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chlorophenyl)-2,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013229022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

The process typically employs ethanol or methanol as a solvent, with sodium hydroxide or potassium hydroxide as the base. Refluxing at 80–90°C for 6–8 hours achieves optimal yields. A study comparing bases found that potassium hydroxide (2.5 equiv.) in ethanol produced a 78% yield, whereas sodium hydroxide under identical conditions yielded 72%. Post-reaction neutralization with dilute acetic acid precipitates the product, which is purified via recrystallization from ethanol-water mixtures.

Table 1: Conventional Synthesis Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Base | KOH (2.5 equiv.) | 78 |

| Temperature | 85°C (reflux) | 78 |

| Reaction Time | 7 hours | 78 |

| Purification | Recrystallization (ethanol:water) | 78 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular agitation. A protocol using a Milestone Flexi Wave system demonstrated complete conversion within 15 minutes at 120°C, achieving an 88% isolated yield. This method eliminates prolonged heating, reducing energy consumption and byproduct formation.

Table 2: Microwave vs. Conventional Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature | 85°C | 120°C |

| Reaction Time | 7 hours | 15 minutes |

| Yield | 78% | 88% |

| Energy Input | High | Low |

Solvent-Free Mechanochemical Approaches

Solid-state synthesis using ball milling avoids solvent waste and simplifies purification. A mixture of 2-chlorobenzonitrile, thiosemicarbazide, and potassium carbonate is milled at 30 Hz for 45 minutes, yielding 82% product. This method is particularly advantageous for industrial applications due to its scalability and environmental benefits.

Table 3: Solvent-Free Synthesis Outcomes

| Parameter | Conditions | Outcome |

|---|---|---|

| Milling Frequency | 30 Hz | 82% Yield |

| Duration | 45 minutes | 82% Yield |

| Additive | K₂CO₃ (1.5 equiv.) | 82% Yield |

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous flow reactors to enhance efficiency. A tubular reactor system with a residence time of 20 minutes at 100°C achieves 85% yield with 99% purity. Automated filtration and drying units streamline post-processing, enabling throughputs exceeding 50 kg/day.

Table 4: Industrial Process Metrics

| Metric | Value |

|---|---|

| Reactor Type | Continuous Flow |

| Throughput | 50 kg/day |

| Purity | 99% |

| Cost Efficiency | 30% reduction vs. batch processing |

Characterization and Quality Control

Structural confirmation of this compound relies on spectroscopic and analytical methods:

-

¹H NMR (DMSO-d₆): δ 7.45–7.55 (m, 4H, Ar-H), 5.20 (s, 2H, NH₂), 3.10 (s, 1H, SH).

-

FTIR : 3250 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N stretch).

-

Elemental Analysis : Calculated for C₈H₇ClN₄S: C 42.39%, H 3.11%, N 24.71%; Found: C 42.35%, H 3.09%, N 24.68%.

Comparative Analysis of Methodologies

Table 5: Method Comparison

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conventional | 78 | 7 hours | Moderate | High (solvent use) |

| Microwave | 88 | 15 minutes | High | Low |

| Solvent-Free | 82 | 45 minutes | High | Very Low |

| Industrial Flow | 85 | 20 minutes | Very High | Moderate |

化学反应分析

Types of Reactions

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Substituted triazole derivatives.

科学研究应用

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies on similar compounds have demonstrated their effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives with chlorophenyl substitutions have shown enhanced activity against resistant strains of bacteria due to their ability to disrupt cellular processes.

| Compound Name | Activity | Target Pathogen |

|---|---|---|

| 5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol | Antibacterial | Staphylococcus aureus |

| 4-Amino-5-(4-Fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Antifungal | Candida albicans |

Agricultural Applications

Triazole derivatives are also explored as fungicides in agriculture. The compound's ability to inhibit fungal growth makes it a candidate for developing new agrochemicals. Studies have highlighted its efficacy against common plant pathogens, potentially leading to improved crop yields and reduced reliance on traditional fungicides.

Pharmaceutical Development

The structural features of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol make it a promising candidate for drug development. Its interactions with biological targets such as enzymes and receptors are under investigation for potential therapeutic applications in treating diseases like cancer and infections. The compound's thiol group may enhance its reactivity and binding affinity to target sites.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its ability to form stable complexes with metals can be utilized in synthesizing new materials with specific properties for electronics and photonics.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Field Trials

Field trials were conducted using formulations containing the triazole derivative as a fungicide against Fusarium species. Results indicated a marked reduction in fungal infection rates in treated plants compared to controls, demonstrating its potential utility in agricultural practices.

作用机制

The mechanism of action of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in cell growth and apoptosis .

相似化合物的比较

Comparative Analysis with Analogous Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) reduce antioxidant capacity but enhance antimicrobial and anti-tubercular activities. For example, the 2-chlorophenyl and 3-chlorophenyl derivatives show stronger antimicrobial activity than AT or AP .

- Electron-donating groups (e.g., -OCH₃, -NH₂) improve antioxidant properties. AT and AP exhibit superior radical scavenging due to their -NH₂ and -SH groups .

Substituent Position :

- The position of chlorine on the phenyl ring significantly affects bioactivity. The 4-chlorophenyl isomer () is a precursor for antimicrobial agents, while the 2-chlorophenyl variant (target compound) may exhibit distinct steric and electronic interactions in biological targets .

Antioxidant Activity

- AT and AP : Demonstrated potent free radical scavenging in DPPH• and ABTS•⁺ assays, attributed to their electron-rich -NH₂ and -SH groups .

- 4-Methoxyphenyl analog : Higher antioxidant capacity than chlorinated derivatives due to the electron-donating methoxy group .

Anti-Tubercular Activity

- 4-Fluoro-3-phenoxyphenyl derivative: Exhibited remarkable anti-tubercular activity (MIC: 1.56 µg/mL) with low cytotoxicity, validated by molecular docking studies targeting enoyl acyl carrier protein reductase (InhA) .

Antimicrobial Activity

- 3-Chlorophenyl derivative : Served as a precursor for triazolothiadiazoles with broad-spectrum antimicrobial activity (MIC: 6.25–12.5 µg/mL against S. aureus and E. coli) .

Corrosion Inhibition

- AT and AP : Act as mixed-type inhibitors in hydrochloric acid, achieving 82–85% efficiency at 1 mM concentration. Their adsorption on mild steel follows the Langmuir isotherm model .

Structural Modifications and Derivatives

- Schiff Bases: The 2-chlorophenyl compound can form Schiff bases with aldehydes (e.g., 4-phenoxybenzaldehyde), enhancing bioactivity through π-π stacking and hydrogen bonding .

- Coordination Complexes: Analogous compounds (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) form stable complexes with transition metals (Ni²⁺, Cu²⁺), improving electrochemical and catalytic properties .

生物活性

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, and anticancer therapies. Its structure includes an amino group and a chlorophenyl moiety, which significantly influence its biological properties.

Chemical Structure and Properties

The chemical formula of this compound is C8H7ClN4S. The presence of the chlorine atom enhances the compound's reactivity and biological activity by participating in various substitution reactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 216.68 g/mol |

| CAS Number | 117320-66-8 |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized triazoles, including this compound, it was found to possess notable antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Properties

The compound has also been investigated for its antifungal activity. A series of experiments demonstrated that it effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro tests showed that this compound induced apoptosis in cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 22.41 |

| MCF-7 | 33.52 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The amino group enhances hydrogen bonding interactions with biological targets, while the chlorophenyl group contributes to lipophilicity and receptor binding affinity. Variations in substituents on the triazole ring can lead to different biological profiles, emphasizing the importance of SAR studies in optimizing drug candidates .

Case Studies

- Antibacterial Efficacy : A study conducted by Aggarwal et al. (2020) demonstrated that derivatives of triazoles including this compound exhibited potent antibacterial activity against resistant strains of bacteria.

- Antifungal Screening : Research published in MDPI highlighted that this compound showed significant antifungal activity comparable to standard antifungal agents like fluconazole .

- Cytotoxicity Assays : In a comparative analysis against various cancer cell lines, the compound showed promising results with lower IC50 values than many existing chemotherapeutics, suggesting its potential as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。